molecular formula C12H6F13NO3S2 B14584402 N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide CAS No. 61424-50-8

N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide

Cat. No.: B14584402
CAS No.: 61424-50-8
M. Wt: 523.3 g/mol
InChI Key: KCBZUPMIPWBDLZ-UHFFFAOYSA-N
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Description

N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is a fluorinated organic compound. It is characterized by the presence of a sulfinyl group attached to a highly fluorinated hexane chain and a benzenesulfonamide moiety. This compound is of interest due to its unique chemical properties, which are influenced by the extensive fluorination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide typically involves the following steps:

    Fluorination of Hexane: The starting material, hexane, undergoes a series of fluorination reactions to introduce the fluorine atoms. This can be achieved using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions.

    Sulfinylation: The fluorinated hexane is then reacted with a sulfinylating agent, such as sulfinyl chloride (SOCl2), to introduce the sulfinyl group.

    Coupling with Benzenesulfonamide: The final step involves coupling the sulfinylated fluorinated hexane with benzenesulfonamide. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Fluorination: Using large reactors for the fluorination step to ensure uniformity and efficiency.

    Automated Sulfinylation and Coupling: Employing automated systems to control reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorinated chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)

Major Products

    Oxidation: Formation of sulfonyl derivatives

    Reduction: Formation of de-fluorinated or de-sulfinylated products

    Substitution: Formation of substituted fluorinated hexane derivatives

Scientific Research Applications

N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule due to its unique structural properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide involves its interaction with molecular targets through its sulfinyl and fluorinated groups. The extensive fluorination enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)benzenesulfonamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonylamide: Similar structure but with a sulfonylamide group.

Uniqueness

N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is unique due to the presence of both a sulfinyl group and extensive fluorination. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

61424-50-8

Molecular Formula

C12H6F13NO3S2

Molecular Weight

523.3 g/mol

IUPAC Name

N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfinyl)benzenesulfonamide

InChI

InChI=1S/C12H6F13NO3S2/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)30(27)26-31(28,29)6-4-2-1-3-5-6/h1-5,26H

InChI Key

KCBZUPMIPWBDLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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